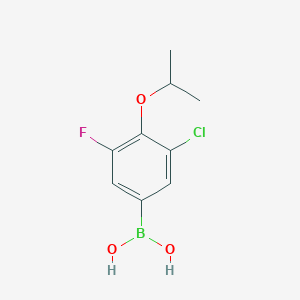

3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid” is a chemical compound with the CAS Number: 2096335-18-9. It has a molecular weight of 232.45 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “this compound” were not found in the search results, boronic acids are generally known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura coupling .科学的研究の応用

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives, such as 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, have provided insights into their potential applications in understanding molecular interactions and mechanisms. The Stern-Volmer kinetics and various quenching parameters like the Stern-Volmer constant, quenching rate parameter, volume constant, and kinetic distance have been analyzed, suggesting that a static quenching mechanism is active in these systems. This research could be relevant to the study of 3-Chloro-5-fluoro-4-isopropoxyphenylboronic acid due to the structural similarities and the involvement of boronic acid functionalities (Geethanjali, Nagaraja, & Melavanki, 2015).

Synthesis and Pharmacological Aspects

The palladium-catalyzed Suzuki cross-coupling reaction has been employed to synthesize various derivatives, including those with 3-chloro-4-fluorophenyl groups, showcasing moderate to good yields. These derivatives have been studied for their hemolytic, biofilm inhibition, and anti-thrombolytic activities, revealing potentially good properties and suggesting a pathway for the synthesis and pharmacological evaluation of this compound derivatives (Ikram et al., 2015).

Antifungal Activity

The antifungal activity of boronic acid derivatives, including those similar to this compound, has been explored. Formylphenylboronic acids have shown activity against various fungal strains, with 4-fluoro-2-formylphenylboronic acid being highlighted for its potent antifungal properties. This suggests potential applications in developing antifungal agents (Borys et al., 2019).

Antiinflammatory Applications

Research into the antiinflammatory activities of halogenophenyl-biphenylyl-hydroxypropionic acids, including those with fluorine and chlorine substituents, has been conducted. This could provide a foundation for investigating the antiinflammatory potential of this compound derivatives (Varoli et al., 1988).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3-chloro-5-fluoro-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHISCUVPDXONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-(cyanosulfanyl)-3-methyl-5-{[(4-nitrophenyl)carbamoyl]amino}thiophene-2-carboxylate](/img/structure/B2819321.png)

![N-[(2-methylpyrimidin-4-yl)methyl]ethanamine dihydrochloride](/img/no-structure.png)

![6-Methyl-2-{[1-(3-methylpyrazin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2819330.png)

![4-iodo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzene-1-sulfonamide](/img/structure/B2819333.png)

![4,4,6,6-Tetramethyl-1-oxaspiro[2.3]hexane](/img/structure/B2819340.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)methanesulfonamide](/img/structure/B2819343.png)

![4-Phenyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,2,3-thiadiazole](/img/structure/B2819344.png)